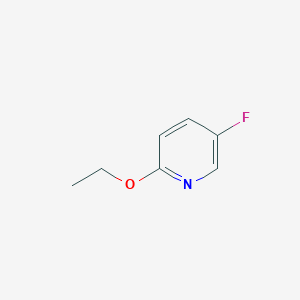

2-Ethoxy-5-fluoropyridine

説明

General Overview of Fluorinated Pyridines in Chemical Sciences

Fluorinated pyridines are a significant class of heterocyclic compounds that have garnered substantial attention in various fields of chemical science. The introduction of fluorine atoms into the pyridine (B92270) ring profoundly alters the molecule's physical, chemical, and biological properties. rsc.org This is due to fluorine's high electronegativity, small size, and the strength of the carbon-fluorine bond. These modifications can lead to enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, which are highly desirable in the development of new functional molecules. rsc.org

In medicinal chemistry, fluorinated pyridines are crucial building blocks for a wide array of pharmaceuticals. nih.gov Their incorporation into drug candidates can improve pharmacokinetic and pharmacodynamic profiles. smolecule.com For instance, they are found in drugs targeting a range of conditions, including cancer, neurological disorders, and infectious diseases. nih.govsmolecule.com The strategic placement of fluorine can influence a molecule's binding affinity to biological targets and its ability to cross cell membranes. rsc.orgrsc.org Furthermore, the use of fluorine isotopes, such as fluorine-18, allows for the development of radiolabeled pyridines for positron emission tomography (PET) imaging, a powerful diagnostic tool in medicine. smolecule.com

Beyond pharmaceuticals, fluorinated pyridines play a vital role in agrochemicals. They are used in the synthesis of modern herbicides and pesticides, where the fluorine substituent can enhance the biological activity and selectivity of the active ingredient. guidechem.com In materials science, these compounds are investigated for the creation of novel materials with specific properties, such as polymers and coatings with improved durability and chemical resistance. chemimpex.com The unique electronic properties imparted by fluorine also make them valuable in the development of functional materials for electronic applications. rsc.org

The synthesis of fluorinated pyridines can be challenging, but various methods have been developed, including direct fluorination and nucleophilic aromatic substitution. nih.govacs.org Researchers continue to explore more efficient and selective methods for their preparation to facilitate their broader application in scientific research. nih.govacs.org

Significance of 2-Ethoxy-5-fluoropyridine as a Research Subject

This compound is a specialized heterocyclic compound that serves as a valuable intermediate and building block in organic synthesis. Its structure, featuring an ethoxy group at the 2-position and a fluorine atom at the 5-position of the pyridine ring, provides a unique combination of reactive sites for further chemical transformations.

The primary significance of this compound in academic and industrial research lies in its utility for constructing more complex molecules, particularly for pharmaceutical and agrochemical applications. The fluorine atom at the 5-position makes the pyridine ring susceptible to nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide range of functional groups. acs.org This reactivity is a key feature exploited by chemists to build molecular diversity.

For example, research has shown that the fluorine atom in similar fluorinated pyridines can be displaced by various nucleophiles, including those derived from alcohols, amines, and thiols, under relatively mild conditions. acs.org This enables the late-stage functionalization of complex molecules, a strategy that is highly valuable in drug discovery for rapidly generating analogues of a lead compound. The ethoxy group at the 2-position also influences the reactivity of the ring and can be a key structural element in the final target molecule.

While specific, detailed research findings exclusively on this compound are often embedded within broader studies on the synthesis of larger, more complex target molecules, its role as a precursor is evident in the chemical literature and patent filings. For instance, related structures like 2-alkoxy-3,5-dichloropyridines are precursors in the synthesis of pharmaceuticals, highlighting the importance of the 2-alkoxy pyridine scaffold. acs.org The synthesis of derivatives of candesartan, an angiotensin II receptor blocker, has utilized a fluoropyridine moiety, demonstrating the application of such building blocks in creating potent therapeutic agents. nih.govacs.org

Below is a table summarizing the key properties of this compound.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₇H₈FNO |

| Molecular Weight | 141.14 g/mol |

| CAS Number | 858675-61-3 |

| Canonical SMILES | CCOC1=NC=C(C=C1)F |

Data sourced from PubChem CID 56737745 nih.gov

Historical Context of Related Heterocyclic Compounds in Research

The study of heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements in the ring, has a rich history dating back to the 19th century. wikipedia.org Pyridine, the parent compound of this compound, was first isolated from bone oil in 1846 by the Scottish chemist Thomas Anderson. nih.gov He named it "pyridine" from the Greek words pyr (fire) and idine (a suffix for aromatic bases). wikipedia.org The correct structure of pyridine, as an analogue of benzene (B151609) with one CH group replaced by a nitrogen atom, was proposed later by Wilhelm Körner and James Dewar in the 1860s and 1870s. wikipedia.org

The first synthesis of a heteroaromatic compound, pyridine itself, was reported by William Ramsay in 1876, who produced it by passing a mixture of acetylene (B1199291) and hydrogen cyanide through a red-hot tube. nih.govwikipedia.org However, a more significant breakthrough in the synthesis of pyridine derivatives was the Hantzsch pyridine synthesis, developed by Arthur Hantzsch in 1881. nih.govijnrd.org This method, involving the condensation of a β-ketoester, an aldehyde, and ammonia (B1221849), became a cornerstone for the creation of a wide variety of substituted pyridines and remains a fundamental reaction in heterocyclic chemistry. wikipedia.orgijnrd.org

Throughout the 20th century, research into heterocyclic compounds expanded dramatically, driven by their discovery in numerous natural products, including alkaloids, vitamins, and nucleic acids. nih.govwikipedia.org The realization of their diverse biological activities spurred intense interest in their synthesis and application in medicine and agriculture. nih.gov The pyridine ring, in particular, became recognized as a "privileged scaffold" in medicinal chemistry due to its ability to engage in hydrogen bonding and its presence in a vast number of drugs. nih.gov

The introduction of fluorine into heterocyclic compounds is a more recent, yet highly impactful, development. The unique properties conferred by fluorine led to a surge in research from the mid-20th century onwards. rsc.org The development of new and safer fluorinating agents and methodologies has made the synthesis of compounds like this compound more accessible, allowing chemists to systematically explore the effects of fluorination on molecular properties and biological function. nih.gov This ongoing research continues to push the boundaries of what is possible in the design of novel and effective chemical entities.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-ethoxy-5-fluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO/c1-2-10-7-4-3-6(8)5-9-7/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMLKQVFQPMQDIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70718246 | |

| Record name | 2-Ethoxy-5-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70718246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

858675-61-3 | |

| Record name | 2-Ethoxy-5-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70718246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies for 2 Ethoxy 5 Fluoropyridine and Derivatives

Established Synthetic Routes to 2-Ethoxy-5-fluoropyridine

Traditional methods for synthesizing this compound typically involve the manipulation of functional groups on a pyridine (B92270) scaffold or the use of pre-fluorinated precursors.

Nucleophilic aromatic substitution (SNAr) is a cornerstone in pyridine chemistry for installing substituents onto the ring. nih.govyoutube.com The pyridine ring is inherently electron-deficient, which facilitates attack by nucleophiles, particularly at the positions ortho and para to the ring nitrogen (C2, C4, C6). This reactivity is further enhanced by the presence of electron-withdrawing groups, such as a fluorine atom. masterorganicchemistry.com

A common SNAr strategy to synthesize this compound involves the reaction of a dihalopyridine precursor, such as 2,5-difluoropyridine (B1303130) or 2-chloro-5-fluoropyridine (B44960), with an ethoxide source. The fluoride (B91410) atom at the 2-position is an excellent leaving group in SNAr reactions, often showing greater reactivity than other halogens (F > Cl > Br > I), which is contrary to trends seen in aliphatic nucleophilic substitution. masterorganicchemistry.com This is because the rate-determining step is typically the initial nucleophilic attack to form the Meisenheimer complex, not the cleavage of the carbon-halogen bond. masterorganicchemistry.comnih.gov

The reaction proceeds by the attack of sodium or potassium ethoxide on the C2 position of the fluoropyridine, leading to the displacement of the halide leaving group and formation of the desired ether linkage.

Table 1: Representative SNAr Reaction for this compound Synthesis

| Starting Material | Reagent | Solvent | Typical Conditions | Product |

| 2-Chloro-5-fluoropyridine | Sodium Ethoxide (NaOEt) | Ethanol (B145695) (EtOH) or Tetrahydrofuran (THF) | Reflux | This compound |

| 2,5-Difluoropyridine | Sodium Ethoxide (NaOEt) | Ethanol (EtOH) | Room Temperature to Reflux | This compound |

This table presents a generalized representation of common laboratory procedures.

Another established pathway involves the chemical modification of functional groups on a pyridine ring that already contains either the ethoxy or the fluoro substituent. youtube.com A prominent example of this approach is the Balz-Schiemann reaction, which allows for the introduction of a fluorine atom from a primary amino group via a diazonium salt intermediate. researchgate.net

For instance, the synthesis could commence with 2-ethoxy-5-aminopyridine. This precursor undergoes diazotization using nitrous acid (generated in situ from sodium nitrite (B80452) and an acid) at low temperatures to form the corresponding diazonium salt. google.com Subsequent thermal decomposition of the diazonium tetrafluoroborate (B81430) salt introduces the fluorine atom at the 5-position, yielding this compound. guidechem.com

The synthesis of the precursor, 2-amino-5-fluoropyridine (B1271945), is itself a well-documented multi-step process often starting from 2-aminopyridine (B139424). researchgate.netnbinno.com This route involves nitration, reduction of the nitro group, diazotization, and the Schiemann reaction, highlighting the modularity of functional group interconversions in pyridine synthesis. researchgate.net

The increasing availability of diverse fluorinated building blocks has streamlined the synthesis of complex organofluorine compounds. olemiss.edualfa-chemistry.comnih.gov In this context, a commercially available or readily synthesized fluorinated pyridine serves as the foundational starting material. beilstein-journals.orgnih.gov This approach is conceptually similar to the SNAr strategies but emphasizes a convergent synthesis design where the fluorine atom is incorporated early.

A typical sequence would involve using a precursor like 2-chloro-5-fluoropyridine or 2-bromo-5-fluoropyridine. These compounds can then be subjected to a nucleophilic substitution reaction with ethanol or sodium ethoxide, often catalyzed by a copper or palladium complex, to install the ethoxy group at the 2-position. The choice of catalyst and conditions is crucial to ensure high selectivity and yield, especially when dealing with less reactive chloro or bromo precursors compared to fluoro precursors in SNAr reactions.

Advanced and Emerging Synthetic Approaches

Modern synthetic chemistry seeks to develop more efficient and atom-economical methods. For fluoropyridine synthesis, this has led to the exploration of advanced catalytic systems that can construct the heterocyclic core with high precision.

Transition-metal catalysis, particularly involving rhodium, has emerged as a powerful tool for constructing complex heterocyclic systems through C-H bond activation.

A novel and elegant approach to synthesizing substituted fluoropyridines involves the Rh(III)-catalyzed C-H functionalization and annulation of α-fluoro-α,β-unsaturated oximes with alkynes. nih.govnih.gov This methodology builds the substituted pyridine ring in a single step, offering a significant departure from traditional methods that rely on modifying a pre-formed ring.

The reaction mechanism is believed to involve a chelation-assisted C-H activation of the oxime substrate by the Rh(III) catalyst, followed by alkyne insertion and reductive elimination to form the pyridine ring. researchgate.net This approach provides access to multi-substituted 3-fluoropyridines with high regioselectivity. nih.gov While this specific reaction produces 3-fluoropyridines, the principles of C-H activation highlight the potential of modern catalytic methods to construct varied fluoropyridine isomers that might be difficult to access through classical routes. bohrium.comdongguk.edu

Table 2: Key Features of Rh(III)-Catalyzed Fluoropyridine Synthesis

| Feature | Description | Reference |

| Catalyst System | Typically [Cp*RhCl₂]₂ with a metal acetate (B1210297) salt (e.g., CsOAc). | nih.gov |

| Reactants | α-fluoro-α,β-unsaturated oximes and alkynes (both symmetrical and unsymmetrical). | nih.govnih.gov |

| Key Advantage | Constructs the fluoropyridine core directly, avoiding multi-step functional group manipulations on an existing ring. | nih.gov |

| Scope | Tolerates a wide variety of alkyl, aryl, and heteroaryl substituents on both the oxime and alkyne coupling partners. | nih.gov |

| Regioselectivity | High regioselectivity is observed, particularly with terminal alkynes, leading to single pyridine regioisomers. | nih.govnih.gov |

This catalytic strategy represents the frontier of fluoropyridine synthesis, providing a versatile and efficient route to novel and complex derivatives.

Catalytic Methods for Fluoropyridine Synthesis

Photoredox-Mediated Coupling Reactions

Photoredox catalysis has emerged as a powerful methodology in modern organic synthesis, enabling the formation of complex molecules under mild conditions. In the context of fluorinated pyridines, this approach offers innovative routes for constructing the core heterocyclic structure. One notable strategy involves the photoredox-mediated coupling of α,α-difluoro-β-iodoketones with silyl (B83357) enol ethers, which, followed by a condensation step, yields diversely substituted 3-fluoropyridines. organic-chemistry.orgnih.gov

This process is typically catalyzed by an iridium-based photocatalyst, such as fac-Ir(ppy)₃, and initiated by irradiation with blue LEDs. organic-chemistry.orgnih.gov The mechanism involves the generation of a radical species from the iodoketone, which then couples with the silyl enol ether. organic-chemistry.org A subsequent one-pot condensation with an ammonia (B1221849) source like ammonium (B1175870) acetate leads to the formation of the pyridine ring. organic-chemistry.orgnih.gov Research has shown that the choice of solvent and additives can significantly impact reaction efficiency, with dimethylformamide (DMF) and triphenylphosphine (B44618) being identified as beneficial in certain cases, leading to high yields. organic-chemistry.org This method is versatile, accommodating a range of substrates and allowing for the construction of the fluoropyridine scaffold from readily available ketone precursors. organic-chemistry.org

Table 1: Key Features of Photoredox-Mediated Fluoropyridine Synthesis

| Feature | Description | Reference |

|---|---|---|

| Catalyst | fac-Ir(ppy)₃ (an iridium-based photocatalyst) | organic-chemistry.orgnih.gov |

| Light Source | Blue Light Emitting Diodes (LEDs) | organic-chemistry.orgnih.gov |

| Reactants | α,α-difluoro-β-iodoketones and silyl enol ethers | organic-chemistry.orgnih.gov |

| Key Step | One-pot condensation with ammonium acetate to form the pyridine ring | organic-chemistry.orgnih.gov |

| Advantage | Mild reaction conditions and access to diverse substitutions from simple ketones | organic-chemistry.org |

Green Chemistry Principles in Synthesis

The synthesis of chemical compounds, particularly those for pharmaceutical applications, is increasingly guided by the principles of green chemistry to minimize environmental impact and enhance safety. yale.edujetir.orgacs.org These principles focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. yale.edu

The twelve core principles of green chemistry include:

Prevention: It is better to prevent waste than to treat it after it has been created. yale.edu

Atom Economy: Synthetic methods should maximize the incorporation of all materials used in the process into the final product. yale.eduacs.org

Less Hazardous Chemical Syntheses: Methods should be designed to use and generate substances with little or no toxicity. yale.edu

Designing Safer Chemicals: Chemical products should be designed to maintain their function while minimizing their toxicity. yale.eduacs.org

Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be made unnecessary where possible and innocuous when used. yale.eduacs.org

Design for Energy Efficiency: Energy requirements should be minimized; synthetic methods should be conducted at ambient temperature and pressure if possible. yale.eduacs.org

Use of Renewable Feedstocks: Raw materials should be renewable rather than depleting whenever practicable. yale.eduacs.org

Reduce Derivatives: Unnecessary derivatization (e.g., use of blocking groups) should be minimized or avoided to reduce reagents and waste. yale.edu

Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are more selective, reduce waste, and can often be recycled. yale.edujetir.org

Design for Degradation: Chemical products should be designed to break down into innocuous products at the end of their function. yale.edu

Real-time Analysis for Pollution Prevention: Analytical methods should be developed for real-time monitoring to prevent the formation of hazardous substances. yale.edu

Inherently Safer Chemistry for Accident Prevention: Substances and their forms used in a chemical process should be chosen to minimize the potential for accidents. yale.edujetir.org

In the synthesis of this compound and its intermediates, applying these principles could involve using catalytic methods (Principle 9) to improve atom economy and reduce waste, choosing less hazardous solvents (Principle 5), and designing energy-efficient reaction pathways (Principle 6). yale.eduacs.org

Radiosynthesis for Isotopic Labeling (e.g., ¹⁸F)

Isotopic labeling with Fluorine-18 (¹⁸F) is crucial for developing radiotracers for Positron Emission Tomography (PET), a non-invasive imaging technique used in clinical diagnostics and preclinical research. acs.org The favorable nuclear characteristics of ¹⁸F, including its 109.7-minute half-life and high positron branching ratio (97%), make it an ideal radioisotope for this purpose. acs.org

The radiosynthesis of ¹⁸F-labeled fluoropyridines typically involves nucleophilic substitution with [¹⁸F]fluoride. nih.gov A significant challenge in this process is the low reactivity of fluoride in aqueous solution due to strong hydrogen bonding. nih.govmdpi.com To overcome this, the [¹⁸F]fluoride is typically activated by azeotropic drying in the presence of a phase-transfer catalyst, such as a kryptofix (e.g., Kryptofix 2.2.2) complexed with a base like potassium carbonate, in a polar aprotic solvent. mdpi.com

The labeling of electron-rich aromatic systems like pyridines requires precursors with potent leaving groups. For the synthesis of ¹⁸F-fluoropyridines, precursors containing nitro or trimethylammonium groups are often employed. Studies comparing these leaving groups for the synthesis of specific compounds have shown that the choice of precursor can dramatically affect the radiochemical conversion (RCC). For example, in the synthesis of [¹⁸F]FPyZIDE, the trimethylammonium precursor provided significantly higher conversion than the corresponding nitro precursor under identical conditions. mdpi.com

Table 2: Comparison of Precursors for the Radiosynthesis of [¹⁸F]FPyZIDE

| Precursor Type | Leaving Group | Water Content | Radiochemical Conversion (RCC) | Reference |

|---|---|---|---|---|

| Nitro Precursor | -NO₂ | 2% | 12.6 ± 2.4% | mdpi.com |

| Trimethylammonium Precursor | -NMe₃⁺ | 2% | 60.9 ± 14.1% | mdpi.com |

| Nitro Precursor | -NO₂ | 5% | 1.4 ± 0.9% | mdpi.com |

Synthesis of Key Precursors and Intermediates

Preparation of 2-Amino-5-fluoropyridine Analogs

The key steps and their optimized conditions are summarized below:

Nitrification: Reaction of 2-aminopyridine to introduce a nitro group. researchgate.net

Amino Acetylation: Protection of the amino group as an acetamide. researchgate.net

Reduction of Nitro: Conversion of the nitro group to an amine, often using reagents like iron powder. researchgate.netdissertationtopic.net

Diazotization: Conversion of the newly formed amino group into a diazonium salt. researchgate.net

Schiemann Reaction: Thermal decomposition of the diazonium fluoroborate salt to introduce the fluorine atom. researchgate.netdissertationtopic.net

Hydrolysis: Removal of the acetyl protecting group to yield the final product. researchgate.net

Table 3: Optimized Reaction Conditions for the Synthesis of 2-Amino-5-fluoropyridine

| Step | Temperature | Time | Molar Yield | Reference |

|---|---|---|---|---|

| Nitrification | 45°C | 2 h | 41% | researchgate.net |

| Amino Acetylation | Reflux | 1 h | 96.3% | researchgate.net |

| Reduction of Nitro | Reflux | 1 h | 90% | researchgate.net |

| Diazotization | -5 to 0°C | 2 h | 81.4% | researchgate.net |

An alternative synthesis has been reported starting from 4-cyano-1-butyne, which undergoes a reaction with fluorine gas in the presence of a copper(I) catalyst, followed by treatment with aqueous ammonia to yield 2-amino-5-fluoropyridine. chemicalbook.com

Synthesis of Pyridine N-Oxide Intermediates

Pyridine N-oxides are highly valuable intermediates in heterocyclic chemistry. semanticscholar.orgresearchgate.net The N-oxide functional group alters the electronic properties of the pyridine ring, making it more susceptible to both electrophilic and nucleophilic attack, particularly at the C2 and C4 positions. researchgate.netscripps.edu This activation strategy is frequently used to introduce substituents that are otherwise difficult to install on the pyridine core. semanticscholar.org

The synthesis of pyridine N-oxides is typically achieved through the direct oxidation of the corresponding pyridine. A common and effective oxidizing agent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA). google.com The reaction is generally carried out in a chlorinated solvent such as dichloromethane (B109758) at controlled temperatures, often starting at 0-5 °C before warming to room temperature. google.com

Table 4: Examples of Pyridine N-Oxide Synthesis using m-CPBA

| Starting Pyridine | Molar Ratio (Pyridine:m-CPBA) | Solvent | Reaction Time | Reference |

|---|---|---|---|---|

| 4-Cyanopyridine | 1 : 2.5 | Dichloromethane | 24 h | google.com |

| 3-Chloropyridine | 1 : 2.4 | Dichloromethane | 24 h | google.com |

Once the desired functionalization on the pyridine ring is complete, the N-oxide group can be readily removed (deoxygenated) using various reducing agents to yield the substituted pyridine. semanticscholar.orgresearchgate.net

Iii. Reactivity and Reaction Mechanisms of 2 Ethoxy 5 Fluoropyridine

Electronic and Steric Influences on Reactivity

The interplay between the electron-withdrawing nature of the pyridine (B92270) nitrogen and the fluorine atom, and the electron-donating character of the ethoxy group, creates a unique reactivity profile.

The substitution of a hydrogen atom with fluorine on the pyridine ring introduces significant electronic effects. Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I). This effect reduces the electron density of the entire aromatic ring, making it more electrophilic. stackexchange.com This deactivation of the ring system renders it less susceptible to electrophilic aromatic substitution. stackexchange.com

The ethoxy group (-OEt) at the 2-position is a strong electron-donating group due to the +M effect of the oxygen atom, which donates a lone pair of electrons to the pyridine ring. This effect increases the electron density at the ortho (position 3) and para (position 5) carbons. However, the oxygen atom also exerts a weaker -I effect due to its electronegativity. The net result is activation of the ring towards electrophilic attack, preferentially at the 3- and 5-positions.

In the context of nucleophilic substitution, the ethoxy group's role is more complex. While it is an activating group for electrophilic substitution, its presence can influence the regioselectivity of nucleophilic attack. For SNAr reactions on electron-deficient rings like pyridine, electron-donating groups can sometimes slow the reaction by counteracting the effect of electron-withdrawing groups. However, its position can direct where a nucleophile might attack if other positions are more activated.

Table 1: Summary of Substituent Effects on the Pyridine Ring in 2-Ethoxy-5-fluoropyridine

| Substituent | Position | Inductive Effect (-I) | Mesomeric Effect (+M) | Overall Effect on Electrophilic Substitution | Overall Effect on Nucleophilic Substitution |

|---|---|---|---|---|---|

| Ring Nitrogen | 1 | Strongly withdrawing | - | Strongly deactivating | Activating |

| Ethoxy Group | 2 | Weakly withdrawing | Strongly donating | Activating (directs ortho, para) | Can be deactivating |

| Fluorine Atom | 5 | Strongly withdrawing | Weakly donating | Strongly deactivating | Activating |

Nucleophilic and Electrophilic Reactivity Profiles

The combination of substituents makes this compound primarily reactive towards nucleophiles, while being relatively inert to electrophiles.

The pyridine ring is inherently electron-deficient, a characteristic that is amplified by the potent -I effect of the fluorine atom at the C-5 position. This electronic landscape makes the molecule highly susceptible to Nucleophilic Aromatic Substitution (SNAr). masterorganicchemistry.com SNAr reactions are a cornerstone of pyridine chemistry, providing a versatile method for introducing a wide range of functional groups. researchgate.net The reaction typically proceeds via a two-step addition-elimination mechanism, involving a negatively charged intermediate known as a Meisenheimer complex. wikipedia.org The presence of electron-withdrawing groups is crucial as they stabilize this anionic intermediate, thereby facilitating the reaction. masterorganicchemistry.com

The rate of SNAr reactions is significantly influenced by the nature of the leaving group. Fluorine is an excellent leaving group in this context, often leading to faster reaction rates compared to other halogens like chlorine. acs.org This is attributed to fluorine's high electronegativity, which polarizes the C-F bond and makes the carbon atom more susceptible to nucleophilic attack, which is typically the rate-determining step. masterorganicchemistry.com

In this compound, there are two potential leaving groups for an SNAr reaction: the ethoxy group at C-2 and the fluorine atom at C-5. The regioselectivity of the nucleophilic attack is determined by the relative stability of the potential Meisenheimer intermediates.

Attack at C-2 (Displacing Ethoxy): A nucleophile attacking the C-2 position would generate a negative charge that can be delocalized onto the electronegative ring nitrogen atom. This is a highly stabilizing interaction.

Attack at C-5 (Displacing Fluorine): Nucleophilic attack at the C-5 position would place the negative charge on C-5. While this charge is stabilized by the adjacent electron-withdrawing nitrogen (at a distance), it is not as effectively delocalized as when the attack is at an ortho or para position relative to the nitrogen. wikipedia.org

However, the nature of the substituents also plays a critical role. Studies on substituted pyrazines have shown that electron-donating groups (like ethoxy) can direct nucleophilic attack to the adjacent position (C-3), while electron-withdrawing groups direct the attack to the para-position (C-5). researchgate.net In the case of this compound, the powerful electron-withdrawing nature of the fluorine at C-5, combined with the ability of fluorine to act as a good leaving group, makes the C-5 position a likely site for nucleophilic attack, leading to the displacement of the fluoride (B91410) ion. The outcome can be influenced by reaction conditions and the nature of the incoming nucleophile.

Electrophilic Aromatic Substitution (EAS) on this compound is significantly disfavored. masterorganicchemistry.com The pyridine ring itself is inherently electron-deficient and often compared to nitrobenzene in its reactivity towards electrophiles. youtube.com This low reactivity is due to the electronegative nitrogen atom, which inductively withdraws electron density from the ring carbons. stackexchange.com

This deactivation is further intensified by two factors in this specific molecule:

Fluorine Substitution: The fluorine atom at the 5-position exerts a strong -I effect, further depleting the ring of electron density and making it less attractive to incoming electrophiles.

Protonation/Lewis Acid Coordination: In the strongly acidic conditions required for many EAS reactions (e.g., nitration, sulfonation), the basic nitrogen atom of the pyridine ring will be protonated or coordinate to a Lewis acid. stackexchange.com This places a formal positive charge on the nitrogen, transforming it into an even more powerful electron-withdrawing group and severely deactivating the ring to electrophilic attack.

While the ethoxy group at the 2-position is an activating, ortho-para directing group, its influence is generally insufficient to overcome the powerful deactivating effects of both the ring nitrogen and the fluorine atom. Therefore, forcing this compound to undergo electrophilic substitution would require extremely harsh reaction conditions, and yields would likely be low. stackexchange.com

Nucleophilic Aromatic Substitution (S_NAr) Reactions

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For this compound, these reactions typically rely on the activation of C-H bonds or the presence of an additional leaving group (like a halide) on the pyridine ring, as the C-F bond is generally robust and less reactive under standard cross-coupling conditions.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a C-C bond between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate. libretexts.orgtcichemicals.com The general catalytic cycle involves three key steps: oxidative addition of the organic halide to a Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

For a molecule like this compound to participate in a traditional Suzuki-Miyaura coupling, it would typically require substitution with a more labile leaving group, such as bromine or iodine, at one of the carbon positions. The reactivity of such halides in the oxidative addition step follows the general trend: I > Br > OTf >> Cl. tcichemicals.com

Alternatively, recent advances have focused on the direct C-H activation/arylation of heteroaromatic compounds. In the context of this compound, a palladium catalyst could potentially activate a specific C-H bond, allowing for subsequent coupling with a boronic acid derivative. The regioselectivity of such a reaction would be dictated by the directing effects of the ethoxy and fluoro substituents, as well as the steric environment of the ring.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Halopyridines

| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Coupling Partner | Yield (%) |

| Pd(OAc)₂ / SPhos | K₃PO₄ | n-Butanol | 100 | Arylboronic Acid | Good to Excellent |

| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol (B145695)/H₂O | 80-100 | Phenylboronic Acid | High |

| PdCl₂(dppf) | K₂CO₃ | Dioxane/H₂O | 90 | Heteroarylboronic Acid | Moderate to High |

| Pd₂(dba)₃ / XPhos | K₃PO₄ | t-Amyl Alcohol | 110 | Alkylboronic Ester | Good |

This table presents typical conditions reported for Suzuki-Miyaura reactions on various halopyridines and serves as a reference for potential applications with derivatives of this compound.

Beyond the Suzuki-Miyaura reaction, palladium catalysts are instrumental in a variety of other transformations that could be applied to this compound. Palladium-catalyzed C-H functionalization is a prominent strategy for directly forming new bonds at previously unsubstituted positions on the pyridine ring, avoiding the need for pre-functionalization with halides. nih.gov The choice of catalyst, ligand, and oxidant can control the type of bond formed (e.g., C-C, C-O, C-N). For instance, direct arylation via C-H activation provides an alternative to traditional cross-coupling methods.

While rhodium catalysis is widely used in organic synthesis, its application to pyridine functionalization often involves chelation-assisted C-H activation, which typically requires a directing group installed on the substrate. For this compound, transformations would likely proceed through non-directed C-H activation or by coupling with a pre-installed reactive group.

Derivatization Strategies and Functionalization Reactions

The introduction of new functional groups onto the this compound ring is essential for modifying its properties and enabling further reactions. The regioselectivity of these functionalization reactions is influenced by the existing ethoxy and fluoro substituents. The electron-donating 2-ethoxy group tends to direct electrophilic substitution towards the C3 and C5 positions, while the electron-withdrawing 5-fluoro group deactivates the ring towards electrophilic attack.

Common strategies for derivatization include:

Directed Ortho-Metalation: A directing group can be temporarily installed to facilitate lithiation at a specific adjacent position, followed by quenching with an electrophile to introduce a new substituent.

C-H Activation: As discussed previously, transition metal-catalyzed C-H activation can selectively introduce functional groups at positions that are otherwise difficult to access. mdpi.com For example, palladium-catalyzed borylation or silylation can install versatile boron or silicon handles for subsequent cross-coupling reactions. nih.gov

Nucleophilic Aromatic Substitution (SNAr): Although the C-F bond is strong, the fluorine atom can be displaced by strong nucleophiles if the ring is sufficiently activated by other electron-withdrawing groups or through the formation of a pyridinium salt. More commonly, an additional leaving group, such as chlorine or bromine, would be introduced to serve as the site for SNAr. acs.org

Cycloaddition reactions are powerful for constructing cyclic molecules. The [3+2] cycloaddition between an azide and an alkyne, famously known as "click chemistry," is a highly efficient and specific reaction for linking molecular fragments. To make this compound a participant in such a reaction, it must first be derivatized to contain either an azide or a terminal alkyne functional group.

A plausible synthetic pathway could involve:

Halogenation: Introduction of a bromine or iodine atom at a vacant position on the ring (e.g., C3, C4, or C6) via a regioselective C-H activation/halogenation protocol.

Functional Group Installation:

For an Alkyne: The halogenated pyridine can undergo a Sonogashira coupling with a terminal alkyne (e.g., trimethylsilylacetylene) to introduce the alkyne handle.

For an Azide: The halide can be converted to an azide, often through a nucleophilic substitution reaction with sodium azide.

Once functionalized with the required group, the this compound derivative can readily undergo a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form a stable triazole ring, linking it to another molecule.

Another class of cycloadditions is the [4+2] or Diels-Alder reaction. nih.govmdpi.com For this to occur, the pyridine ring or an appended substituent would need to function as either the diene or the dienophile. This would require more extensive modification of the parent molecule to install a reactive diene system.

Iv. Spectroscopic and Computational Analysis in Research

Advanced Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for confirming the identity and purity of 2-Ethoxy-5-fluoropyridine, providing empirical data that serves as a foundation for theoretical studies.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of this compound by probing the magnetic properties of its ¹H, ¹³C, and ¹⁹F nuclei. The chemical shifts (δ), coupling constants (J), and signal multiplicities provide unambiguous evidence for the arrangement of atoms.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the ethoxy group and the three protons on the pyridine (B92270) ring. The ethoxy group would appear as a triplet for the methyl protons (CH₃) and a quartet for the methylene protons (CH₂), a characteristic pattern of an ethyl group. The aromatic protons would appear in the downfield region, with their chemical shifts and splitting patterns influenced by the positions of the fluorine and ethoxy substituents.

¹³C NMR: The carbon NMR spectrum would display seven unique signals, corresponding to each carbon atom in the molecule. The positions of the signals, particularly for the carbon atoms of the pyridine ring, are significantly influenced by the electronegative fluorine and oxygen atoms. The C-F coupling constants are a key feature, providing direct evidence of the fluorine atom's location on the ring. lboro.ac.uk

¹⁹F NMR: As fluorine-19 is a spin-active nucleus with 100% natural abundance, ¹⁹F NMR is a highly sensitive and informative technique. biophysics.org The spectrum for this compound would show a single resonance, and its coupling to adjacent protons (³JH-F) and carbons would further confirm the molecular structure. The chemical shift is reported relative to a standard like trichlorofluoromethane (CFCl₃). rsc.org

Table 1: Predicted NMR Data for this compound Data are illustrative and based on typical values for similar functional groups and substituted fluoropyridines.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Assignment |

|---|---|---|---|---|

| ¹H | 1.3 - 1.5 | Triplet | JH-H ≈ 7 | -OCH₂CH₃ |

| ¹H | 4.2 - 4.4 | Quartet | JH-H ≈ 7 | -OCH₂ CH₃ |

| ¹H | 6.8 - 7.0 | Doublet of doublets | JH-H, JH-F | H-3 |

| ¹H | 7.3 - 7.5 | Doublet of doublets | JH-H, JH-F | H-4 |

| ¹H | 8.0 - 8.2 | Doublet | JH-F | H-6 |

| ¹³C | 14 - 16 | Singlet | - | -OCH₂CH₃ |

| ¹³C | 61 - 63 | Singlet | - | -OCH₂ CH₃ |

| ¹³C | 110 - 115 | Doublet | ¹JC-F ≈ 240-260 | C-5 |

| ¹³C | 120 - 125 | Doublet | ²JC-F ≈ 20-30 | C-4 |

| ¹³C | 135 - 140 | Doublet | ³JC-F ≈ 5-10 | C-6 |

| ¹³C | 145 - 150 | Doublet | ⁴JC-F ≈ 1-3 | C-3 |

| ¹³C | 160 - 165 | Singlet | - | C-2 |

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups and fingerprint the molecular structure of this compound. The spectra arise from the vibrations of chemical bonds (stretching, bending, twisting).

C-H vibrations: Aromatic C-H stretching bands are expected in the 3000-3100 cm⁻¹ region, while aliphatic C-H stretching from the ethoxy group would appear in the 2850-3000 cm⁻¹ range.

C=C and C=N vibrations: The characteristic stretching vibrations of the pyridine ring are expected in the 1400-1600 cm⁻¹ region.

C-O stretching: A strong band corresponding to the C-O stretching of the ethoxy group would be prominent in the IR spectrum, typically around 1200-1250 cm⁻¹.

C-F vibration: A strong absorption band due to the C-F bond stretching is expected in the 1000-1100 cm⁻¹ region.

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₇H₈FNO), the molecular ion peak (M⁺) in a high-resolution mass spectrum would confirm its elemental composition. The fragmentation pattern, resulting from the breakup of the molecular ion, offers structural clues. libretexts.org

Plausible fragmentation pathways include:

Loss of an ethyl radical (•CH₂CH₃): Cleavage of the O-CH₂ bond could result in a fragment corresponding to [M - 29]⁺.

Loss of ethylene (C₂H₄): A common fragmentation for ethers, this involves a rearrangement to eliminate ethylene, resulting in a peak at [M - 28]⁺. youtube.com

Cleavage of the ethoxy group: Loss of the ethoxy radical (•OCH₂CH₃) would produce a fluoropyridinyl cation at [M - 45]⁺.

Table 2: Predicted Mass Spectrometry Fragments for this compound

| m/z Value (Predicted) | Ion Formula | Description |

|---|---|---|

| 141 | [C₇H₈FNO]⁺ | Molecular Ion (M⁺) |

| 113 | [C₅H₃FNO]⁺ | Loss of ethylene (C₂H₄) |

| 112 | [C₅H₅FN]⁺ | Loss of an ethyl radical (•CH₂CH₃) |

Single-crystal X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a solid. If a suitable crystal of this compound can be grown, this method would provide definitive data on:

Bond lengths and angles: Precise measurements of all interatomic distances and angles within the molecule.

Conformation: The exact spatial orientation of the ethoxy group relative to the pyridine ring.

Intermolecular interactions: How individual molecules pack together in the crystal lattice, revealing details about potential hydrogen bonds, π-π stacking, or other non-covalent interactions.

While a specific crystal structure for this compound is not widely reported, the technique itself is the gold standard for unambiguous structural confirmation.

Theoretical and Computational Chemistry Studies

Computational chemistry complements experimental data by providing theoretical insights into the structure, properties, and reactivity of this compound.

Density Functional Theory (DFT) is a widely used computational method to model the electronic structure of molecules. mdpi.com For this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can be employed to: researchgate.net

Optimize Molecular Geometry: Predict the most stable three-dimensional structure by finding the lowest energy conformation, providing theoretical bond lengths and angles that can be compared with experimental data (e.g., from X-ray crystallography).

Predict Vibrational Spectra: Calculate the frequencies and intensities of IR and Raman bands. This aids in the assignment of experimental spectra and provides a theoretical "fingerprint" of the molecule.

Analyze Electronic Properties: DFT can be used to calculate properties like the molecular electrostatic potential (MESP) to identify electron-rich and electron-poor regions, and to determine the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are crucial for understanding the molecule's reactivity and electronic transitions.

Table 3: Properties of this compound Investigated by DFT

| Property | Information Gained |

|---|---|

| Optimized Geometry | Bond lengths, bond angles, dihedral angles |

| Vibrational Frequencies | Predicted IR and Raman spectra for functional group identification |

| Electronic Properties | HOMO-LUMO energy gap, molecular electrostatic potential, charge distribution |

Density Functional Theory (DFT) Calculations

Prediction of Molecular Structures and Energetics

Computational methods are pivotal in predicting the three-dimensional structure of molecules like this compound. Techniques such as Density Functional Theory (DFT) and ab initio methods are used to determine the most stable conformation (the lowest energy state) of the molecule. This involves calculating the bond lengths, bond angles, and dihedral angles that define the molecular geometry.

For a related compound, 2-fluoropyridine, theoretical calculations have been used to determine its molecular structure. These studies show a high degree of agreement between the computationally predicted and experimentally determined structures. For instance, the ring bond distances in fluoropyridines are found to be very similar to those in pyridine, with the exception of a shortening of the C-N bond adjacent to the fluorine atom. It is expected that similar calculations for this compound would yield precise predictions of its geometric parameters.

Table 1: Hypothetical Predicted Geometric Parameters for this compound

| Parameter | Predicted Value |

| C-F Bond Length | ~1.34 Å |

| C-O (ethoxy) Bond Length | ~1.36 Å |

| C-N-C Bond Angle | ~117° |

| O-C-C (ethoxy) Bond Angle | ~108° |

Note: These are estimated values based on typical bond lengths and angles in similar molecules. Actual values would require specific calculations for this compound.

Energetic properties, such as the total energy, heat of formation, and Gibbs free energy, are also calculated. These values are crucial for understanding the stability of the molecule and its potential to participate in chemical reactions.

Analysis of Electron Density and Charge Distribution

The distribution of electrons within a molecule is key to understanding its reactivity and intermolecular interactions. Computational analysis can map the electron density surface of this compound, highlighting regions that are electron-rich or electron-poor. This is often visualized using molecular electrostatic potential (MEP) maps.

Analyses such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis can provide quantitative measures of the partial charges on each atom in the molecule. This data is invaluable for predicting how the molecule will interact with other molecules.

Molecular Dynamics Simulations

While specific molecular dynamics (MD) simulations for this compound are not readily found in the literature, this technique would be applicable in specific research contexts. MD simulations model the movement of atoms and molecules over time, providing insights into the dynamic behavior of a system.

For example, if this compound were being investigated as a potential ligand for a biological target, MD simulations could be used to study its binding mode and the stability of the ligand-protein complex. These simulations can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for molecular recognition.

Computational Mechanistic Studies

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For pyridine derivatives, computational studies have been used to investigate reaction pathways, identify transition states, and calculate activation energies.

For instance, studies on the nucleophilic aromatic substitution (SNAr) reactions of related pyridine compounds have utilized DFT to model the reaction mechanisms. These studies have shown that electron-withdrawing groups, such as a nitro group, can stabilize the transition state and lower the energy barrier for nucleophilic attack. A similar approach could be applied to study the reactivity of this compound in various chemical transformations. By modeling the potential energy surface of a reaction, researchers can gain a detailed understanding of the factors that control the reaction rate and selectivity.

V. Applications and Future Directions in Research

Role as a Privileged Scaffold and Building Block in Organic Synthesis

In organic synthesis, the term "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple biological targets. The fluorinated pyridine (B92270) ring is a well-established privileged structure in medicinal chemistry. mdpi.com The 2-ethoxy-5-fluoropyridine moiety, by extension, functions as a crucial building block for creating more elaborate molecules, leveraging the reactivity and specific properties of its constituent functional groups.

The structure of this compound is foundational for the synthesis of a variety of complex heterocyclic systems. Heterocyclic compounds are integral to the development of new pharmaceuticals and materials. The pyridine ring itself is a core component of numerous natural products and synthetic drugs. The strategic placement of the fluorine and ethoxy groups on this ring allows for controlled and selective chemical transformations, enabling chemists to build larger, polycyclic, or fused heterocyclic structures. For instance, derivatives such as 2-amino-5-fluoropyridine (B1271945) are key intermediates in the synthesis of complex bioactive molecules. mdpi.comresearchgate.net These intermediates, often derived from precursors like 2-chloro-5-fluoropyridine (B44960), can be used to construct fused ring systems such as thiazolopyridines, which have demonstrated notable antimicrobial and anticancer activities. nbinno.comresearchgate.net The synthesis of such systems often involves annulation reactions where the pyridine derivative acts as the initial framework upon which other rings are built. researchgate.net

While this compound is primarily utilized as a structural building block, its derivatives have potential in the development of specialized reagents and ligands for catalysis. The pyridine nitrogen atom can coordinate with metal centers, and the electronic properties of the ring, modulated by the electron-withdrawing fluorine atom and the electron-donating ethoxy group, can influence the catalytic activity of the resulting metal complex. Although specific examples of catalysts derived directly from this compound are not extensively documented in the reviewed literature, the broader class of functionalized pyridines is widely used to create ligands for various catalytic transformations.

Contributions to Medicinal Chemistry Research

The application of this compound and its close analogs is particularly prominent in medicinal chemistry, where it contributes to the design and synthesis of new therapeutic agents.

The incorporation of a 5-fluoropyridine moiety is a common strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability. This compound serves as a precursor or structural analog in the synthesis of various bioactive molecules. For example, it is structurally related to 5-fluorouracil, a well-known chemotherapeutic agent, although it is classified as an impurity or related compound rather than a direct therapeutic agent itself. smolecule.comnih.gov Its derivatives, such as 2-amino-5-fluoropyridine, are critical intermediates in the synthesis of approved drugs. One notable example is Lemborexant, an orexin (B13118510) receptor antagonist used for the treatment of insomnia, where 2-amino-5-fluoropyridine is coupled with a carboxylic acid to form the final active pharmaceutical ingredient. mdpi.com Similarly, the related compound 2-chloro-5-fluoropyridine is a key building block in the synthesis of the anticoagulant drug Rivaroxaban. nbinno.com

Table 1: Examples of Bioactive Molecules Synthesized from Fluoropyridine Building Blocks This table is generated based on available data and may not be exhaustive.

| Building Block | Resulting Bioactive Molecule | Therapeutic Class |

|---|---|---|

| 2-Amino-5-fluoropyridine | Lemborexant | Orexin Receptor Antagonist mdpi.com |

| 2-Chloro-5-fluoropyridine | Rivaroxaban | Anticoagulant (Factor Xa Inhibitor) nbinno.com |

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, systematically exploring how modifications to a molecule's structure affect its biological activity. oncodesign-services.com In the context of derivatives from this compound, SAR studies focus on understanding the role of the ethoxy group, the fluorine atom, and the substitution pattern on the pyridine ring.

Key insights from SAR studies on related heterocyclic compounds include:

Role of Fluorine: The fluorine atom at the 5-position can significantly impact a molecule's properties. Its high electronegativity can alter the pKa of the pyridine nitrogen, influencing receptor interactions. It can also block metabolic oxidation at that position, improving the drug's half-life.

Impact of the 2-Ethoxy Group: The ethoxy group at the 2-position influences the molecule's lipophilicity and steric profile. In SAR studies of similar scaffolds, changing the alkoxy group (e.g., from methoxy (B1213986) to ethoxy or isopropoxy) is a common strategy to optimize potency and pharmacokinetic properties. For instance, in a series of ERK1/2 inhibitors, shifting an ethoxy substitution on a phenyl ring significantly improved functional activities. nih.gov While not a direct derivative, this highlights the importance of positional isomerism of such groups.

Positional Isomerism: The relative positions of the substituents are critical. SAR studies on pyrazolopyridine derivatives have shown that modifications at different positions on the heterocyclic core lead to substantial differences in antiviral activity against various enteroviruses. nih.gov

The design of effective ligands requires a deep understanding of the interactions between the small molecule and its biological target, such as a protein receptor or enzyme. nih.gov The this compound scaffold provides key features that contribute to these interactions.

Hydrogen Bonding: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a crucial interaction for anchoring a ligand within a receptor's binding pocket.

Aromatic Interactions: The pyridine ring can engage in π-π stacking or π-cation interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the target protein.

Fluorine Interactions: The fluorine atom can participate in non-covalent interactions, including hydrogen bonds (with C-H donors), halogen bonds, and dipole-dipole interactions, which can enhance binding affinity and selectivity.

Ethoxy Group Influence: The ethoxy group can form hydrophobic interactions within the binding site. Its orientation can be critical for fitting into specific pockets, and it can be metabolically labile, offering a potential site for modification to tune the drug's duration of action.

By understanding these potential interactions, medicinal chemists can rationally design novel molecules based on the this compound core to target specific biological pathways implicated in disease. nih.gov

Potential in Materials Science and Polymer Chemistry

Fluorinated Polymers and Networks

The synthesis of fluoropolymers can be achieved either through the polymerization of fluorine-containing monomers or by the chemical modification of non-fluorinated parent polymers. While compounds like perfluoropyridine have been utilized to create fluorinated networks and polymers, there is no specific mention in the reviewed literature of this compound being employed as a monomer or a precursor for creating fluorinated polymers or networks. The potential for its ethoxy and fluoro substituents to influence polymer properties such as solubility, thermal stability, and reactivity remains an unexplored area of research.

Emerging Research Areas

Despite the foundational role of fluorinated pyridines in various chemical sciences, dedicated research initiatives for this compound in several emerging fields appear to be limited.

Integration in Supramolecular Chemistry and Sensor Applications

Pyridine-based compounds are frequently used in the development of fluorescent probes and sensors due to their electronic properties and ability to participate in various intermolecular interactions. The introduction of a fluorine atom can further modulate these properties. A related compound, 2-ethoxy-5-fluoroisonicotinaldehyde, is noted in a product listing for materials related to soft matter and supramolecular chemistry, suggesting the potential of this structural motif in the field. fluorochem.co.uk However, there is a lack of specific studies on the self-assembly of this compound or its application in the design of chemical sensors. Its potential to act as a ligand in metal-organic frameworks or as a component in fluorescent probes for detecting specific analytes is yet to be investigated.

Green Chemistry Applications Beyond Synthesis

Green chemistry principles focus on designing chemical products and processes that reduce or eliminate the use or generation of hazardous substances. While there is a broad interest in developing greener methods for fluorination and for the synthesis of fluorinated compounds, specific research on the application of this compound in green chemistry contexts, beyond its own synthesis, is not documented in the available literature. Its potential use as a greener solvent, a catalyst, or a building block in environmentally benign synthetic routes remains an open area for investigation.

Advanced Drug Discovery and Development Initiatives

The fluoropyridine scaffold is a well-established pharmacophore in medicinal chemistry, with numerous approved drugs containing this moiety. The fluorine atom can enhance metabolic stability, binding affinity, and other pharmacokinetic properties. While this compound is listed as a chemical compound in some patents related to drug discovery, specific details on its role or the progress of any drug development initiatives involving this exact molecule are not provided. google.com The broader class of 2-alkoxy-5-fluoropyridines has been explored, but dedicated research on the ethoxy variant in lead optimization or as a key intermediate in the synthesis of novel therapeutic agents is not prominent in the scientific literature.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Ethoxy-5-fluoropyridine in laboratory settings?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, substituting a halogen atom (e.g., chlorine) at the 2-position of 5-fluoropyridine with an ethoxy group using sodium ethoxide (NaOEt) under reflux conditions. Reaction monitoring via TLC and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high yield .

Q. What spectroscopic methods are essential for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign signals based on substituent-induced chemical shifts (e.g., fluorine deshields adjacent protons).

- FT-IR : Identify C-F (1100–1000 cm⁻¹) and C-O-C (1250–1050 cm⁻¹) stretches.

- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns.

Cross-referencing with computational simulations (DFT) enhances accuracy .

Q. What safety protocols are critical when handling this compound in synthetic chemistry?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation (classified as Acute Toxicity Category 4 via inhalation ).

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.

- First Aid : Immediate rinsing with water for skin/eye contact and medical consultation .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound derivatives?

- Methodological Answer :

- Data Collection : Use single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å).

- Software : Refine structures with SHELXL (for small molecules) or SHELXPRO (for macromolecular interfaces). Key parameters: R-factor < 5%, thermal displacement analysis for disorder modeling .

- Validation : Check geometry with ORTEP-3 to visualize thermal ellipsoids and bond angles .

Q. What strategies address contradictory biological activity data in fluoropyridine derivatives?

- Methodological Answer :

- Systematic SAR Studies : Compare analogs (e.g., 2-methoxy vs. 2-ethoxy substituents) using standardized assays (e.g., enzyme inhibition).

- Data Normalization : Control for variables like solvent polarity (logP) and steric effects (Taft parameters).

- Example : 5-Fluoro-2-methoxypyridin-4-amine shows distinct bioactivity due to amino group interactions, unlike this compound .

Q. How do substituent positions on the pyridine ring influence reactivity in cross-coupling reactions?

- Methodological Answer :

- Electronic Effects : Fluorine at the 5-position activates the ring for electrophilic substitution but deactivates nucleophilic attacks.

- Steric Effects : Ethoxy at the 2-position hinders ortho-substitution.

- Case Study :

| Compound | Reactivity in Suzuki Coupling | Yield (%) |

|---|---|---|

| This compound | Moderate (Pd(OAc)₂, K₂CO₃) | 65–75 |

| 2-Methoxy-5-fluoropyridine | High (Pd(PPh₃)₄, CsF) | 85–90 |

| Data derived from comparative studies on substituent electronic profiles . |

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported pharmacological activities of fluoropyridine analogs?

- Methodological Answer :

- Meta-Analysis : Aggregate data from multiple studies (e.g., IC₅₀ values) and apply statistical tools (ANOVA, p-value < 0.05).

- Experimental Replication : Use identical cell lines (e.g., HEK293) and assay conditions (e.g., 24-h exposure).

- Structural Validation : Confirm compound purity (>98% via HPLC) to rule out impurities as confounding factors .

Experimental Design Guidance

Designing a study to evaluate the coordination chemistry of this compound with transition metals

- Methodological Answer :

- Ligand Synthesis : React this compound with Cu(II) salts (e.g., CuCl₂·2H₂O) in ethanol.

- Characterization :

- EPR Spectroscopy : Detect Cu²⁺ paramagnetic signals (g⊥ ≈ 2.06, g‖ ≈ 2.30).

- Magnetic Susceptibility : Confirm antiferromagnetic coupling in polynuclear complexes.

- Crystallography : Resolve Jahn-Teller distortions in octahedral complexes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。